N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide, also known as CMY-3, is a novel antibiotic that belongs to the class of extended-spectrum cephalosporins. It is a broad-spectrum antibiotic that has shown promising results against multidrug-resistant bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The purpose of
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide involves the inhibition of bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall. This results in the lysis of the bacterial cell and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have a low potential for drug interactions, which makes it a safe choice for combination therapy with other antibiotics. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been found to have a long half-life, which allows for less frequent dosing and a more convenient dosing schedule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is its broad-spectrum activity against multidrug-resistant bacteria. This makes it a potential candidate for the treatment of infections caused by these bacteria. However, one of the limitations of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is its high cost of production. This may limit its availability and use in certain settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide. One direction is to explore its potential use in combination therapy with other antibiotics. This may enhance its antibacterial activity and reduce the risk of resistance development. Another direction is to investigate its potential use in the treatment of other infections, such as urinary tract infections and pneumonia. Finally, further studies are needed to evaluate its safety and efficacy in clinical trials, which will provide valuable information on its potential use in human medicine.
Conclusion:
In conclusion, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is a novel antibiotic that has shown promising results against multidrug-resistant bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which results in bacterial death. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has minimal toxicity and a low potential for drug interactions, which makes it a safe choice for combination therapy with other antibiotics. However, its high cost of production may limit its availability and use in certain settings. Further research is needed to explore its potential use in combination therapy, the treatment of other infections, and its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide involves the reaction of but-2-ynoic acid with 4-methylmorpholine and cyclopropylmethylamine. The reaction takes place in the presence of a catalyst and solvent under controlled conditions. The yield of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is relatively high, and the purity of the compound can be easily achieved through various purification methods.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been extensively studied for its antibacterial properties. It has shown promising results against multidrug-resistant bacteria, which makes it a potential candidate for the treatment of infections caused by these bacteria. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has also been studied for its pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion in the body. These studies have provided valuable information on the optimal dosing and administration of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-14(17)16(9-12-5-6-12)11-13-10-15(2)7-8-18-13/h12-13H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRVXHSVQVYFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CC1)CC2CN(CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.